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Compound of Interest

Compound Name: Sofosbuvir impurity B

Cat. No.: B1150401 Get Quote

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis

and storage, impurities can arise, which must be monitored and controlled to ensure the safety

and efficacy of the drug product. This application note describes a robust and validated

reverse-phase high-performance liquid chromatography (RP-HPLC) method for the

quantification of Sofosbuvir Impurity B, a process-related impurity. The method is simple,

specific, accurate, and precise, making it suitable for routine quality control analysis of

Sofosbuvir in bulk drug and pharmaceutical dosage forms.

Chemical Structures

Sofosbuvir:

Molecular Formula: C₂₂H₂₉FN₃O₉P

Molecular Weight: 529.45 g/mol

Sofosbuvir Impurity B (Phosphoryl Impurity):

Note: The exact structure of "Impurity B" can vary. This protocol focuses on a common

process-related phosphoryl impurity.

Experimental Protocol
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This protocol outlines the necessary reagents, equipment, and procedures for the quantification

of Sofosbuvir Impurity B.

1. Materials and Reagents

Sofosbuvir Reference Standard

Sofosbuvir Impurity B Reference Standard

Acetonitrile (HPLC Grade)

Trifluoroacetic Acid (TFA), 0.1% (v/v) in water

Water (HPLC Grade)

Methanol (HPLC Grade)

Sofosbuvir drug substance or tablet formulation

2. Equipment

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm) or equivalent[1][2]

Analytical balance

Volumetric flasks

Pipettes

Syringe filters (0.45 µm)

Sonicator

3. Chromatographic Conditions
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Parameter Condition

Column
Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)

[1][2]

Mobile Phase
0.1% Trifluoroacetic Acid in Water : Acetonitrile

(50:50, v/v)[1][2]

Flow Rate 1.0 mL/min

Detection Wavelength 260 nm[1][2]

Injection Volume 10 µL

Column Temperature Ambient

Mode of Elution Isocratic[1][2]

4. Preparation of Solutions

Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is used as the diluent.

Standard Stock Solution of Sofosbuvir:

Accurately weigh about 40 mg of Sofosbuvir Reference Standard into a 100 mL volumetric

flask.

Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

Allow the solution to cool to room temperature and dilute to the mark with the diluent. This

yields a concentration of 400 µg/mL.

Standard Stock Solution of Sofosbuvir Impurity B:

Accurately weigh about 2.5 mg of Sofosbuvir Impurity B Reference Standard into a 100

mL volumetric flask.

Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
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Allow the solution to cool to room temperature and dilute to the mark with the diluent. This

yields a concentration of 25 µg/mL.[1]

Working Standard Solution:

Pipette 5 mL of the Standard Stock Solution of Sofosbuvir and 5 mL of the Standard Stock

Solution of Sofosbuvir Impurity B into a 50 mL volumetric flask.

Dilute to the mark with the diluent. This prepares a working standard solution with

concentrations of 40 µg/mL of Sofosbuvir and 2.5 µg/mL of Sofosbuvir Impurity B.

Sample Preparation (from Bulk Drug):

Accurately weigh about 40 mg of the Sofosbuvir bulk drug sample into a 100 mL

volumetric flask.

Follow the same procedure as for the Standard Stock Solution of Sofosbuvir to obtain a

sample solution with a nominal concentration of 400 µg/mL.

Sample Preparation (from Tablets):

Weigh and finely powder not fewer than 20 tablets.

Accurately weigh a quantity of the powder equivalent to 400 mg of Sofosbuvir and transfer

it to a 100 mL volumetric flask.

Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure

complete dissolution of the active ingredient.

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL

of the filtrate.

5. System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:
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Inject the working standard solution six times.

The relative standard deviation (%RSD) of the peak areas for both Sofosbuvir and Impurity B

should be not more than 2.0%.

The tailing factor for both peaks should be not more than 2.0.

The theoretical plates for both peaks should be not less than 2000.

6. Analytical Method Validation Summary

The described method has been validated according to ICH guidelines. A summary of the

validation parameters is presented below.

Quantitative Data Summary

Validation Parameter Sofosbuvir Sofosbuvir Impurity B

Linearity Range 160 - 480 µg/mL[1][2] 10 - 30 µg/mL[1][2]

Correlation Coefficient (r²) > 0.999 > 0.999

LOD (Limit of Detection) 0.04 µg/mL (0.01%)[1][2] 0.12 µg/mL (0.03%)[1][2]

LOQ (Limit of Quantitation) 0.125 µg/mL (0.50%)[1][2] 0.375 µg/mL (1.50%)[1][2]

Precision (%RSD) < 2.0% < 2.0%

Accuracy (% Recovery) 98.0% - 102.0% 98.0% - 102.0%

Retention Time (min) ~3.7 min[1][2] ~5.7 min[1][2]

7. Calculation

The amount of Sofosbuvir Impurity B in the sample can be calculated using the following

formula:

Where:

Area_Impurity_Sample: Peak area of Impurity B in the sample chromatogram.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://d-nb.info/1244152633/34
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://www.benchchem.com/product/b1150401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Area_Impurity_Standard: Peak area of Impurity B in the standard chromatogram.

Conc_Impurity_Standard: Concentration of Impurity B in the standard solution (µg/mL).

Conc_Sample: Concentration of Sofosbuvir in the sample solution (µg/mL).
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Click to download full resolution via product page

Caption: Workflow for Sofosbuvir Impurity B Quantification.

Conclusion

The RP-HPLC method described in this application note is suitable for the routine quantification

of Sofosbuvir Impurity B in both bulk drug and pharmaceutical formulations. The method is

rapid, with a total run time that allows for the analysis of a large number of samples efficiently.

The validation data demonstrates that the method is linear, precise, accurate, and specific for

the intended purpose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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